molecular formula C25H23NO5S B2429977 (4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-69-5

(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2429977
CAS No.: 1114852-69-5
M. Wt: 449.52
InChI Key: MZWDMBFFYVULMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H23NO5S and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-3-30-20-13-9-18(10-14-20)25(27)24-17-26(19-11-15-21(16-12-19)31-4-2)22-7-5-6-8-23(22)32(24,28)29/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWDMBFFYVULMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , also known as a benzothiazine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its structural characteristics, synthesis methods, biological activities, and potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular formula for this compound is C25H24N2O4SC_{25}H_{24}N_2O_4S with a molecular weight of 448.55 g/mol. The structure features a benzothiazine core, which is known for diverse pharmacological properties. The presence of ethoxy and phenyl substituents enhances its potential bioactivity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC25H24N2O4S
Molecular Weight448.55 g/mol
Core StructureBenzothiazine
SubstituentsEthoxy, Phenyl

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Schiff Base Reduction : Utilizing sodium borohydride in the presence of lithium aluminum hydride (LiAlH4) to reduce Schiff bases formed from corresponding amines and aldehydes.
  • Nucleophilic Substitution Reactions : Employing nucleophiles to replace leaving groups on the benzothiazine scaffold.

These methods require careful optimization of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Structure-activity relationship (SAR) analyses have indicated that modifications on the benzothiazine core can enhance cytotoxic effects against cancer cell lines.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties, potentially making this derivative useful in treating inflammatory diseases.

Computational Studies

Computational methods have been employed to predict the biological activity of this compound based on its structure. These studies suggest that the unique arrangement of functional groups may contribute to its pharmacological effects.

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Anti-inflammatoryPotential for treating inflammatory conditions

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that benzothiazine derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications like ethoxy substitutions enhance their antimicrobial properties.
  • Anticancer Research : In vitro tests showed that certain benzothiazine derivatives led to apoptosis in cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Inflammation Model Studies : Animal models treated with benzothiazine derivatives exhibited reduced markers of inflammation, indicating potential therapeutic applications in diseases like arthritis.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

Inhibition of Enzymatic Activity

Research indicates that derivatives of benzothiazines can act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in pathogens like Plasmodium falciparum and Leishmania species. This inhibition disrupts critical metabolic pathways, reducing pathogen viability .

Antimycobacterial Activity

The compound shows promising results against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis. Its mechanism may involve disruption of mycobacterial cell wall synthesis or interference with metabolic processes .

Anticancer Properties

Studies have demonstrated that benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. IC50 values for related compounds range from 10 µM to 20 µM, indicating significant anticancer potential .

Case Study 1: Anticancer Activity

A study assessed the cytotoxicity of several benzothiazine derivatives against MCF-7 cells. The results indicated that compounds similar to (4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibited substantial anticancer activity, with promising IC50 values .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazine derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective minimum inhibitory concentration (MIC) values lower than those of standard antibiotics in several instances, showcasing its potential as an antimicrobial agent .

Summary Table of Applications

Application AreaSpecific ActivityReference
AntimicrobialEffective against Plasmodium and Leishmania
AnticancerCytotoxicity against MCF-7 cells
AntimycobacterialPotential use against Mycobacterium tuberculosis
Enzymatic InhibitionNoncompetitive inhibition of trypanothione reductase

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, alkylation of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiadiazole derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) achieves yields >85% when using a 2:1 molar ratio of alkylating agent to substrate. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the pure product . Solvent choice and stoichiometric ratios significantly impact reaction efficiency and byproduct formation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Mass spectrometry (EI): Fragmentation patterns at m/z 282 (M+1) confirm molecular weight and substituent stability. Dominant peaks correspond to ethoxyphenyl and benzothiazine-dioxide cleavages .
  • IR spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1240–1280 cm⁻¹ (S=O) validate the ketone and sulfone groups .
  • X-ray crystallography: Monoclinic crystal systems (space group P2₁/c) reveal planar benzothiazine-dioxide moieties and dihedral angles of ~15° between aromatic rings, critical for understanding π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational (DFT) and experimental structural data?

Discrepancies in bond lengths or angles (e.g., C-S vs. S=O distances) arise from approximations in DFT functionals. To address this:

  • Use hybrid functionals (e.g., B3LYP/6-311++G**) with dispersion corrections to better model non-covalent interactions.
  • Compare zero-point energy (ZPE)-corrected DFT geometries with X-ray data, adjusting for thermal motion artifacts in crystallography . Example: DFT-predicted C=O bond lengths may deviate by <0.02 Å from crystallographic values due to lattice packing effects .

Q. What strategies optimize the compound’s electronic properties for photophysical studies?

Substituent engineering on the benzothiazine-dioxide core alters HOMO-LUMO gaps:

  • Electron-withdrawing groups (e.g., -NO₂) at the 4-position reduce bandgaps by 0.3–0.5 eV, enhancing charge transfer.
  • Ethoxy groups on phenyl rings increase solubility in nonpolar solvents (log P ≈ 3.2), enabling thin-film applications. Solvatochromic shifts in UV-Vis spectra (λmax 320–350 nm) correlate with solvent polarity .

Q. How should experimental designs account for batch-to-batch variability in bioactivity assays?

  • Use a split-plot design with randomized blocks: Assign synthesis batches to main plots and biological replicates to subplots. This isolates variability from synthesis (e.g., purity differences) and assay conditions .
  • Statistical tools like ANOVA with Tukey’s post-hoc test quantify significance of batch effects. For IC50 studies, a CV >15% between batches warrants process reoptimization .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Frontier Molecular Orbital Theory: Correlate HOMO localization on ethoxyphenyl groups with antioxidant activity (e.g., DPPH radical scavenging).
  • Hammett Linear Free Energy Relationships: σ<sup>+</sup> values of substituents predict reaction rates in electrophilic substitutions (R² > 0.9 for meta/para derivatives) .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectral fragmentation patterns across studies?

Discrepancies in dominant fragments (e.g., m/z 282 vs. 265) may stem from ionization energy differences (70 eV vs. 30 eV). Standardize EI parameters and cross-reference with high-resolution MS (HRMS) to confirm fragment assignments. For example, isotopic peaks at m/z 284.1 (M+2) confirm sulfur content .

Q. Why do crystallographic and solution-phase NMR data show conformational differences?

  • In solution, rapid rotation about the C-C bond between benzothiazine and ethoxyphenyl groups averages NMR signals (e.g., singlets for equivalent protons).
  • Solid-state structures lock conformations, revealing non-equivalent environments. Variable-temperature NMR (VT-NMR) can quantify rotational barriers (ΔG‡ ≈ 60–70 kJ/mol) .

Methodological Recommendations

  • Synthesis: Optimize Friedel-Crafts acylation with AlCl₃ catalysis (0°C, 4 h) to minimize side reactions .
  • Computational Modeling: Include implicit solvent models (e.g., PCM) for solution-phase property predictions .
  • Bioassays: Pre-screen batches via HPLC (≥95% purity) to ensure reproducibility in cytotoxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.